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Compound of Interest

2'-Hydroxy-5'-
Compound Name:
(trifluoromethoxy)acetophenone

Cat. No. B117303

Despite extensive searches, the complete crystal structure of 2'-Hydroxy-5'-
(trifluoromethoxy)acetophenone, including detailed crystallographic data such as bond
lengths, bond angles, and unit cell parameters, is not publicly available in subscribed scientific
literature and databases. This technical guide, therefore, provides a summary of available
information on the compound's synthesis and properties, alongside a comparative analysis of
structurally related molecules to infer potential structural characteristics.

Molecular Characteristics

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an aromatic ketone with the chemical
formula CeH7F30s. Its structure consists of an acetophenone core substituted with a hydroxyl (-
OH) group at the 2' position and a trifluoromethoxy (-OCFs) group at the 5' position. The
presence of these functional groups is expected to influence the molecule's electronic
properties, crystal packing, and potential biological activity.

Synthesis and Experimental Protocols

While the specific experimental protocol for the crystallization of 2'-Hydroxy-5'-
(trifluoromethoxy)acetophenone is not detailed in the available literature, general synthetic
routes for related acetophenone derivatives are well-established. A common method for the
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synthesis of hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl
acetate. Alternatively, Friedel-Crafts acylation of a substituted phenol can be employed.

A plausible synthetic workflow for obtaining crystals of the title compound is outlined below:

Crystallographic Analysis

Click to download full resolution via product page

Figure 1: A generalized experimental workflow for the synthesis and crystallographic analysis of
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone.

Inferred Structural Insights from Related
Compounds

Although the specific crystal structure of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
remains elusive, analysis of similar reported crystal structures allows for educated inferences
about its likely solid-state conformation.

For instance, the crystal structure of 4'-Fluoro-2'-hydroxyacetophenone reveals a monoclinic
crystal system with the space group P21/n. It is reasonable to hypothesize that the title
compound might also crystallize in a common space group. The presence of the hydroxyl
group at the 2' position suggests the high probability of intramolecular hydrogen bonding
between the hydroxyl hydrogen and the carbonyl oxygen. This interaction would likely result in
a nearly planar six-membered ring, influencing the overall conformation of the molecule.

Furthermore, the trifluoromethoxy group at the 5' position is expected to participate in
intermolecular interactions. The fluorine atoms could engage in weak C-H---F or F---F contacts,
which would play a role in the three-dimensional packing of the molecules in the crystal lattice.
The bulkiness of the -OCFs group might also sterically influence the crystal packing

arrangement.
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Potential Sighaling Pathways and Biological
Relevance

Acetophenone derivatives are known to exhibit a range of biological activities, and their
derivatives are of interest to researchers in drug development. While no specific signaling
pathways have been elucidated for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, related
compounds have been investigated for their roles as intermediates in the synthesis of
pharmaceuticals, including anti-inflammatory and analgesic drugs. The trifluoromethoxy group
is often incorporated into drug candidates to enhance metabolic stability and membrane

permeability.

A hypothetical logical relationship for the investigation of this compound in a drug discovery

context is presented below:
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Figure 2: A logical workflow for the potential inclusion of 2'-Hydroxy-5'-
(trifluoromethoxy)acetophenone in a drug discovery program.
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Data Presentation

As no quantitative crystallographic data for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
has been found, a table summarizing such information cannot be provided. Should the crystal
structure be determined and published in the future, the following tables would be populated

with the relevant data.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
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Parameter Value
Empirical formula CoH7F303
Formula weight 220.15

Temperature (K) -

Wavelength (A) -

Crystal system -

Space group -

Unit cell dimensions

a (A) -

b (A) -

c (A) -

a(®) -

B -

y (®) -

Volume (A3) -

ya -

Density (calculated) (Mg/m3) -

Absorption coefficient (mm~1) -

F(000) -

Crystal size (mm3) -

Theta range for data collection (°) -

Index ranges -

Reflections collected -

Independent reflections -
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Completeness to theta = x° (%)

Refinement method

Data / restraints / parameters

Goodness-of-fit on F2

Final R indices [I>2sigma(l)]

R indices (all data)

Largest diff. peak and hole (e.A-3)

Table 2: Hypothetical Selected Bond Lengths (A) and Angles (°)

Bond Length Angle Degrees
0(1)-C(1) C(2)-C(1)-0(1)
C(1)-C(2) C(1)-C(2)-C(3)
C(2)-0(2) C(1)-C(6)-C(5)
C(5)-0(3) C(4)-C(5)-0(3)
0O(3)-C(9) C(5)-0(3)-C(9)
C(9)-F(1) O(3)-C(9)-F(1)
C(9)-F(2) F(1)-C(9)-F(2)
C(9)-F(3) F(2)-C(9)-F(3)
Conclusion

This technical guide has provided a comprehensive overview of the currently available

information regarding 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. While the definitive

crystal structure remains undetermined, this document offers valuable insights into its

synthesis, potential structural features based on analogous compounds, and its relevance in

the broader context of chemical and pharmaceutical research. The elucidation of its crystal
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structure through future research will be crucial for a complete understanding of its solid-state
properties and for enabling structure-based design efforts.

 To cite this document: BenchChem. [Crystal Structure of 2'-Hydroxy-5'-
(trifluoromethoxy)acetophenone: A Technical Overview]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b117303#crystal-structure-of-2-hydroxy-
5-trifluoromethoxy-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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